Cas no 2309461-67-2 (2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)
2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7428542
- 2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
- 2309461-67-2
- 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
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- Inchi: 1S/C14H16BrNO3/c15-11-3-1-10(2-4-11)14(19-5-12(17)18)6-13(7-14)8-16-9-13/h1-4,16H,5-9H2,(H,17,18)
- InChI Key: JWUASQOBJWIISH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(CC2(CNC2)C1)OCC(=O)O
Computed Properties
- Exact Mass: 325.03136g/mol
- Monoisotopic Mass: 325.03136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 58.6Ų
2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428542-0.05g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 0.05g |
$948.0 | 2025-03-11 | |
| Enamine | EN300-7428542-0.1g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 0.1g |
$993.0 | 2025-03-11 | |
| Enamine | EN300-7428542-0.25g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-11 | |
| Enamine | EN300-7428542-0.5g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-11 | |
| Enamine | EN300-7428542-1.0g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-11 | |
| Enamine | EN300-7428542-2.5g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-11 | |
| Enamine | EN300-7428542-5.0g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-11 | |
| Enamine | EN300-7428542-10.0g |
2-{[6-(4-bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2309461-67-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-11 |
2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
Introduction to 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid (CAS No. 2309461-67-2)
2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid, with the CAS number 2309461-67-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The presence of a bromophenyl group and an azaspiro ring system makes this molecule particularly interesting for its potential applications in drug discovery and development.
The chemical structure of 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid consists of a central spirocyclic core, which is a bicyclic system where two rings share a common atom. In this case, the spiro ring is a 2-azaspiro[3.3]heptane, which is a seven-membered ring with one nitrogen atom and two three-membered rings. The presence of the bromophenyl group at the 6-position of the spiro ring and the acetic acid moiety at the 2-position adds to the complexity and functionality of the molecule.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory conditions. The unique structural features of these compounds often confer improved pharmacokinetic properties, such as enhanced solubility, stability, and bioavailability, which are crucial for their effectiveness as drug candidates.
In the context of medicinal chemistry, 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid has been investigated for its potential as a lead compound in drug discovery programs. One of the key areas of interest is its ability to modulate specific biological targets. For instance, preliminary studies have shown that this compound exhibits potent activity against certain protein kinases, which are important enzymes involved in cell signaling pathways and are often dysregulated in various diseases.
The bromophenyl group in 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid plays a crucial role in its biological activity. Bromine atoms are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacological properties. Additionally, the bromine atom can participate in specific interactions with target proteins, potentially enhancing binding affinity and selectivity.
The acetic acid moiety at the 2-position of the spiro ring is another important structural feature of this compound. Carboxylic acids are common functional groups in many biologically active molecules due to their ability to form hydrogen bonds with target proteins. This can contribute to improved binding interactions and increased potency.
In terms of synthetic chemistry, the preparation of 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid involves several steps that require careful optimization to achieve high yields and purity. One common approach is to start with a suitable spirocyclic precursor and introduce the bromophenyl group through a substitution reaction. The acetic acid moiety can then be introduced via an esterification or amidation reaction, followed by hydrolysis to form the final carboxylic acid product.
The biological evaluation of 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid has shown promising results in various assays. For example, it has demonstrated significant inhibitory activity against specific protein kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and AKT (Protein Kinase B). These findings suggest that this compound could be a valuable lead for further optimization and development into potential therapeutic agents.
Beyond its direct biological activity, 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid also shows promise as a tool compound for studying protein-protein interactions and signaling pathways. Its unique structure allows it to serve as a scaffold for designing more potent and selective inhibitors or modulators of specific targets.
In conclusion, 2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid (CAS No. 2309461-67-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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